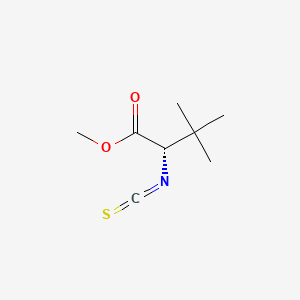
(S)-Methyl 2-isothiocyanato-3,3-dimethylbutanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl (2S)-2-isothiocyanato-3,3-dimethylbutanoate is an organic compound with a unique structure that includes an isothiocyanate group attached to a methyl ester
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2S)-2-isothiocyanato-3,3-dimethylbutanoate typically involves the reaction of an appropriate precursor with a reagent that introduces the isothiocyanate group. One common method is the reaction of a suitable amine with carbon disulfide and methyl iodide, followed by oxidation to form the isothiocyanate group. The reaction conditions often require a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of methyl (2S)-2-isothiocyanato-3,3-dimethylbutanoate may involve large-scale synthesis using similar methods as in the laboratory but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.
化学反応の分析
Types of Reactions
Methyl (2S)-2-isothiocyanato-3,3-dimethylbutanoate undergoes various chemical reactions, including:
Oxidation: The isothiocyanate group can be oxidized to form sulfonyl derivatives.
Reduction: Reduction of the isothiocyanate group can yield amines.
Substitution: The compound can participate in nucleophilic substitution reactions where the isothiocyanate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles like amines, alcohols, or thiols can react with the isothiocyanate group under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfonyl derivatives, while reduction can produce amines.
科学的研究の応用
Methyl (2S)-2-isothiocyanato-3,3-dimethylbutanoate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or pathways involved in disease processes.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of various industrial chemicals.
作用機序
The mechanism by which methyl (2S)-2-isothiocyanato-3,3-dimethylbutanoate exerts its effects involves the interaction of the isothiocyanate group with biological molecules. This group can form covalent bonds with nucleophilic sites on proteins, leading to the modification of enzyme activity or protein function. The molecular targets and pathways involved depend on the specific biological context and the nature of the interactions.
類似化合物との比較
Similar Compounds
- Methyl (2S)-2-isothiocyanato-3-methylbutanoate
- Methyl (2S)-2-isothiocyanato-3,3-dimethylpentanoate
- Methyl (2S)-2-isothiocyanato-3,3-dimethylhexanoate
Uniqueness
Methyl (2S)-2-isothiocyanato-3,3-dimethylbutanoate is unique due to its specific structural features, including the presence of the isothiocyanate group and the methyl ester. These features confer distinct reactivity and potential biological activities compared to similar compounds.
特性
分子式 |
C8H13NO2S |
|---|---|
分子量 |
187.26 g/mol |
IUPAC名 |
methyl (2S)-2-isothiocyanato-3,3-dimethylbutanoate |
InChI |
InChI=1S/C8H13NO2S/c1-8(2,3)6(9-5-12)7(10)11-4/h6H,1-4H3/t6-/m1/s1 |
InChIキー |
SZSAAZAWHLDEMX-ZCFIWIBFSA-N |
異性体SMILES |
CC(C)(C)[C@@H](C(=O)OC)N=C=S |
正規SMILES |
CC(C)(C)C(C(=O)OC)N=C=S |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




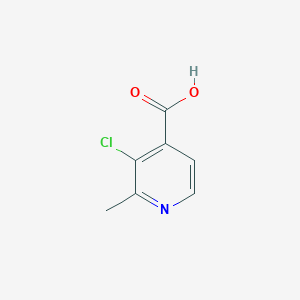
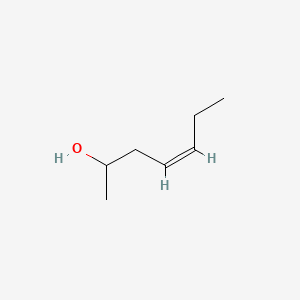
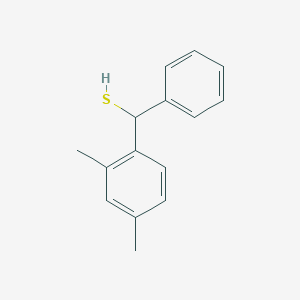

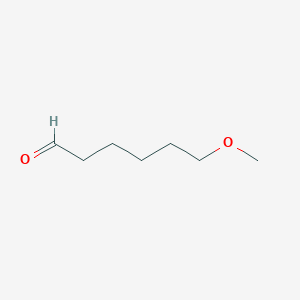
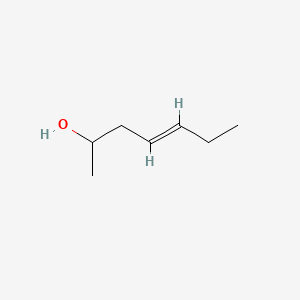


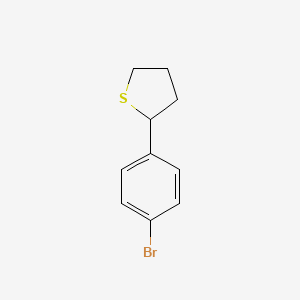
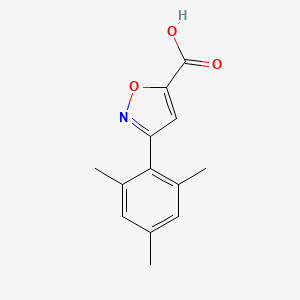
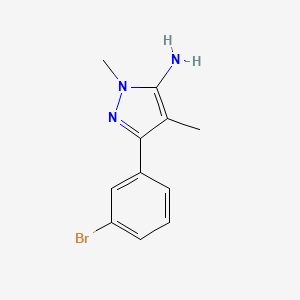
![2-amino-N-[(6-methylpyridin-2-yl)methyl]benzamidehydrochloride](/img/structure/B13620942.png)
